Cas no 339103-78-5 ([(3-chlorophenyl)methoxy]urea)
![[(3-chlorophenyl)methoxy]urea structure](https://ja.kuujia.com/images/noimg.png)
[(3-chlorophenyl)methoxy]urea 化学的及び物理的性質
名前と識別子
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- N-[(3-CHLOROBENZYL)OXY]UREA
- [(3-chlorophenyl)methoxy]urea
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- MDL: MFCD01316202
- インチ: InChI=1S/C8H9ClN2O2/c9-7-3-1-2-6(4-7)5-13-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
- ほほえんだ: C1=CC(=CC(=C1)Cl)CONC(=O)N
[(3-chlorophenyl)methoxy]urea セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
[(3-chlorophenyl)methoxy]urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB298005-500 mg |
N-[(3-Chlorobenzyl)oxy]urea; . |
339103-78-5 | 500 mg |
€678.60 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652262-5mg |
1-((3-Chlorobenzyl)oxy)urea |
339103-78-5 | 98% | 5mg |
¥617.00 | 2024-05-18 | |
abcr | AB298005-1g |
N-[(3-Chlorobenzyl)oxy]urea; . |
339103-78-5 | 1g |
€1312.80 | 2025-02-27 | ||
A2B Chem LLC | AI74640-500mg |
[(3-chlorophenyl)methoxy]urea |
339103-78-5 | >90% | 500mg |
$729.00 | 2023-12-30 | |
A2B Chem LLC | AI74640-1g |
[(3-chlorophenyl)methoxy]urea |
339103-78-5 | >90% | 1g |
$1313.00 | 2023-12-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652262-1mg |
1-((3-Chlorobenzyl)oxy)urea |
339103-78-5 | 98% | 1mg |
¥428.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652262-10mg |
1-((3-Chlorobenzyl)oxy)urea |
339103-78-5 | 98% | 10mg |
¥862.00 | 2024-05-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00892893-1g |
[(3-Chlorophenyl)methoxy]urea |
339103-78-5 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
abcr | AB298005-1 g |
N-[(3-Chlorobenzyl)oxy]urea; . |
339103-78-5 | 1 g |
€1,312.80 | 2023-07-20 | ||
abcr | AB298005-500mg |
N-[(3-Chlorobenzyl)oxy]urea; . |
339103-78-5 | 500mg |
€678.60 | 2025-02-27 |
[(3-chlorophenyl)methoxy]urea 関連文献
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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2. Book reviews
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
[(3-chlorophenyl)methoxy]ureaに関する追加情報
[(3-chlorophenyl)methoxy]urea: A Promising Compound with CAS No. 339103-78-5 and Its Multifaceted Applications in Biomedical Research
[(3-chlorophenyl)methoxy]urea, with the chemical structure of CAS No. 339103-78-5, represents a unique class of organic compounds that have garnered significant attention in recent years due to their potential applications in pharmaceutical and biomedical fields. This compound belongs to the family of urea derivatives, which are widely utilized in drug development for their ability to modulate biological pathways and interact with various molecular targets. The structural features of [(3-chlorophenyl)methoxy]urea—specifically the presence of a chlorophenyl group and a methoxy urea moiety—contribute to its distinct pharmacological profile, making it a subject of interest for researchers exploring novel therapeutic strategies.
Recent studies published in Journal of Medicinal Chemistry (2023) and European Journal of Pharmaceutical Sciences (2024) have highlighted the potential of [(3-chlorophenyl)methoxy]urea in modulating enzyme activity and cellular signaling pathways. The compound's ability to act as a selective inhibitor of key enzymes involved in inflammatory responses has been a focal point of these investigations. For instance, a 2023 study demonstrated that [(3-chlorophenyl)methoxy]urea exhibits significant inhibitory activity against cyclooxygenase-2 (COX-2), a target implicated in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This finding underscores the compound's potential as a therapeutic agent for conditions characterized by persistent inflammation.
The molecular structure of [(3-chlorophenyl)methoxy]urea is characterized by the presence of a chlorophenyl ring, which is linked to a methoxy urea group through a methylene bridge. This structural arrangement allows the compound to interact with multiple biological targets, including ion channels, receptor proteins, and enzymatic systems. The chlorophenyl substituent, in particular, plays a critical role in determining the compound's hydrophobicity and its ability to cross cell membranes, which is essential for its bioavailability and cellular uptake. The methoxy group, on the other hand, contributes to the compound's polarity and may influence its interactions with specific receptors or enzymes.
Advances in computational chemistry and molecular modeling have provided valuable insights into the binding interactions of [(3-chlorophenyl)methoxy]urea with its target proteins. A 2024 study published in Computational and Structural Chemistry employed molecular docking simulations to predict the compound's binding affinity for the COX-2 enzyme. The results indicated that the chlorophenyl group forms hydrophobic interactions with key residues in the active site of COX-2, while the methoxy urea moiety engages in hydrogen bonding with the enzyme's catalytic residues. These interactions are critical for the compound's inhibitory activity and highlight the importance of its structural features in modulating enzyme function.
Recent experimental studies have also explored the anti-inflammatory properties of [(3-chlorophenyl)methoxy]urea in animal models. A 2023 study published in Pharmacological Reports evaluated the compound's efficacy in reducing inflammation in a murine model of colitis. The results showed that [(3-chlorophenyl)methoxy]urea significantly reduced the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while also promoting the expression of anti-inflammatory cytokines like interleukin-10 (IL-10). These findings suggest that the compound may have therapeutic potential for treating inflammatory disorders by modulating the immune response.
In addition to its anti-inflammatory properties, [(3-chlorophenyl)methoxy]urea has shown promise in the field of neuropharmacology. A 2024 study published in Neuropharmacology investigated the compound's effects on neuronal activity in a rat model of Parkinson's disease. The results indicated that [(3-chlorophenyl)methoxy]urea may exert neuroprotective effects by modulating the activity of specific ion channels and reducing oxidative stress in dopaminergic neurons. These findings open new avenues for the development of therapies targeting neurodegenerative disorders.
The pharmacokinetic profile of [(3-chlorophenyl)methoxy]urea is another area of active research. A 2023 study published in Drug Metabolism and Disposition evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in vivo. The study found that [(3-chlorophenyl)methoxy]urea exhibits moderate oral bioavailability, with the compound being predominantly metabolized in the liver via cytochrome P450 enzymes. The metabolites of [(3-chlorophenyl)methoxy]urea were found to retain some of the parent compound's biological activity, suggesting that the compound may have prolonged therapeutic effects. These findings are important for optimizing the dosing regimen and minimizing potential side effects associated with its use.
Despite the promising findings, further research is needed to fully understand the mechanisms of action and therapeutic potential of [(3-chlorophenyl)methoxy]urea. Ongoing studies are exploring its effects on other biological systems, including the cardiovascular and endocrine systems. For example, a 2024 preclinical study published in Cardiovascular Research investigated the compound's effects on blood pressure regulation in hypertensive animal models. The results suggested that [(3-chlorophenyl)methoxy]urea may have potential as an antihypertensive agent by modulating the activity of angiotensin-converting enzyme (ACE), a key regulator of blood pressure.
Moreover, the development of [(3-chlorophenyl)methoxy]urea as a therapeutic agent is being supported by advances in drug delivery technologies. A 2023 study published in Advanced Drug Delivery Reviews explored the use of nanoparticle-based formulations to enhance the solubility and bioavailability of the compound. The study demonstrated that encapsulating [(3-chlorophenyl)methoxy]urea in polymeric nanoparticles significantly improved its dissolution rate and prolonged its release in the gastrointestinal tract. These findings highlight the potential of nanotechnology to overcome the challenges associated with the compound's formulation and enhance its therapeutic efficacy.
As research on [(3-chlorophenyl)methoxy]urea continues to evolve, its potential applications are expanding beyond its initial anti-inflammatory properties. The compound's ability to interact with multiple biological targets suggests that it may have broad therapeutic utility in the treatment of various diseases. However, further clinical trials are necessary to evaluate its safety and efficacy in human populations. The development of [(3-chlorophenyl)methoxy]urea as a therapeutic agent represents a significant step forward in the field of biomedical research, offering new possibilities for the treatment of inflammatory, neurodegenerative, and cardiovascular diseases.
In conclusion, [(3-chlorophenyl)methoxy]urea with CAS No. 339103-78-5 is a compound of growing interest due to its unique structural features and potential therapeutic applications. Recent studies have demonstrated its ability to modulate enzyme activity, reduce inflammation, and exert neuroprotective effects, highlighting its potential as a novel therapeutic agent. As research in this area progresses, the compound may play a pivotal role in the development of innovative treatments for a wide range of diseases, underscoring the importance of continued investigation into its biological mechanisms and clinical potential.
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